4-[cyclohexyl(methyl)sulfamoyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzamide group could be introduced through a reaction with benzoic acid and an amine. The benzothiazole group could be synthesized through a reaction of o-aminothiophenol and a suitable electrophile. The sulfamoyl group could be introduced through a reaction with a sulfonyl chloride. The dimethylamino group could be introduced through a reaction with a suitable amine and a halogenated compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide and benzothiazole groups are aromatic and planar, while the cyclohexyl group is aliphatic and can adopt various conformations . The sulfamoyl and dimethylamino groups are polar and could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis to yield benzoic acid and an amine. The benzothiazole group could undergo electrophilic aromatic substitution reactions. The sulfamoyl group could undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature, given its molecular weight. The presence of several polar functional groups suggests that it would be soluble in polar solvents .Future Directions
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O3S2.ClH/c1-20-12-17-25-26(21(20)2)29-28(36-25)32(19-9-18-30(3)4)27(33)22-13-15-24(16-14-22)37(34,35)31(5)23-10-7-6-8-11-23;/h12-17,23H,6-11,18-19H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMFJHZTXUWRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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